

# Commercial Availability and Technical Guide for 2-(Difluoromethoxy)benzonitrile

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## Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzonitrile

Cat. No.: B1304700

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2-(Difluoromethoxy)benzonitrile** (CAS No. 56935-78-5), a valuable building block in medicinal chemistry and drug discovery. The guide includes a summary of commercial suppliers, available purities, and packaging sizes. While specific, detailed experimental protocols for the synthesis and application of this exact molecule are not readily available in public literature, this guide outlines a plausible synthetic pathway based on established chemical principles and provides general experimental considerations for its use.

## Physicochemical Properties

Property	Value
CAS Number	56935-78-5
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> NO
Molecular Weight	169.13 g/mol
Appearance	White to off-white solid or liquid
Density	Approximately 1.26 g/cm <sup>3</sup>

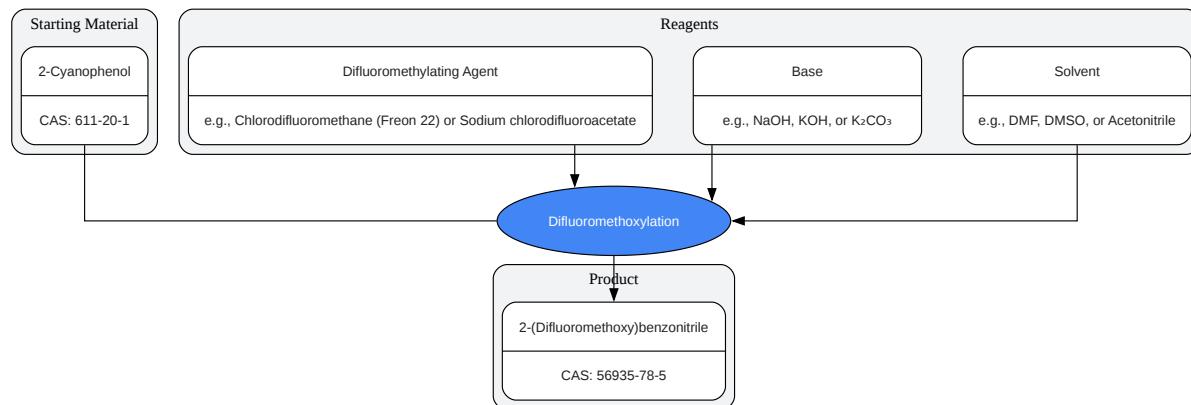
## Commercial Availability

**2-(Difluoromethoxy)benzonitrile** is available from a range of chemical suppliers, catering to research and development needs. The following table summarizes the offerings from several key suppliers. Please note that pricing is generally available upon request.

Supplier	Purity	Available Quantities
AKSci	≥ 95%	Inquire for details
BOC Sciences	≥ 97%	Inquire for details
ChemicalBook	≥ 95%	1g, 5g, 25g, 100g, 500g, 1kg
Fluoropharm	Inquire for details	Inquire for details
Sigma-Aldrich (Enamine)	≥ 95%	Inquire for details
Nanjing ShengSai Chemical Co., Ltd.	95%	5g, 25g, 100g, 500g, 1kg <sup>[1]</sup>

## Synthesis Pathway

A probable synthetic route to **2-(Difluoromethoxy)benzonitrile** involves the difluoromethylation of 2-cyanophenol. This transformation can be achieved using a suitable difluoromethylating agent.



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Caption: Plausible synthesis of **2-(Difluoromethoxy)benzonitrile**.

## Experimental Protocol: Synthesis of **2-(Difluoromethoxy)benzonitrile** (General Procedure)

The following is a generalized, hypothetical protocol for the synthesis of **2-(Difluoromethoxy)benzonitrile** based on common organic chemistry practices. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Materials:

- 2-Cyanophenol

- Sodium chlorodifluoroacetate
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

**Procedure:**

- To a solution of 2-cyanophenol in anhydrous DMF, add potassium carbonate.
- Heat the mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add sodium chlorodifluoroacetate to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-(Difluoromethoxy)benzonitrile**.

## Applications in Drug Discovery

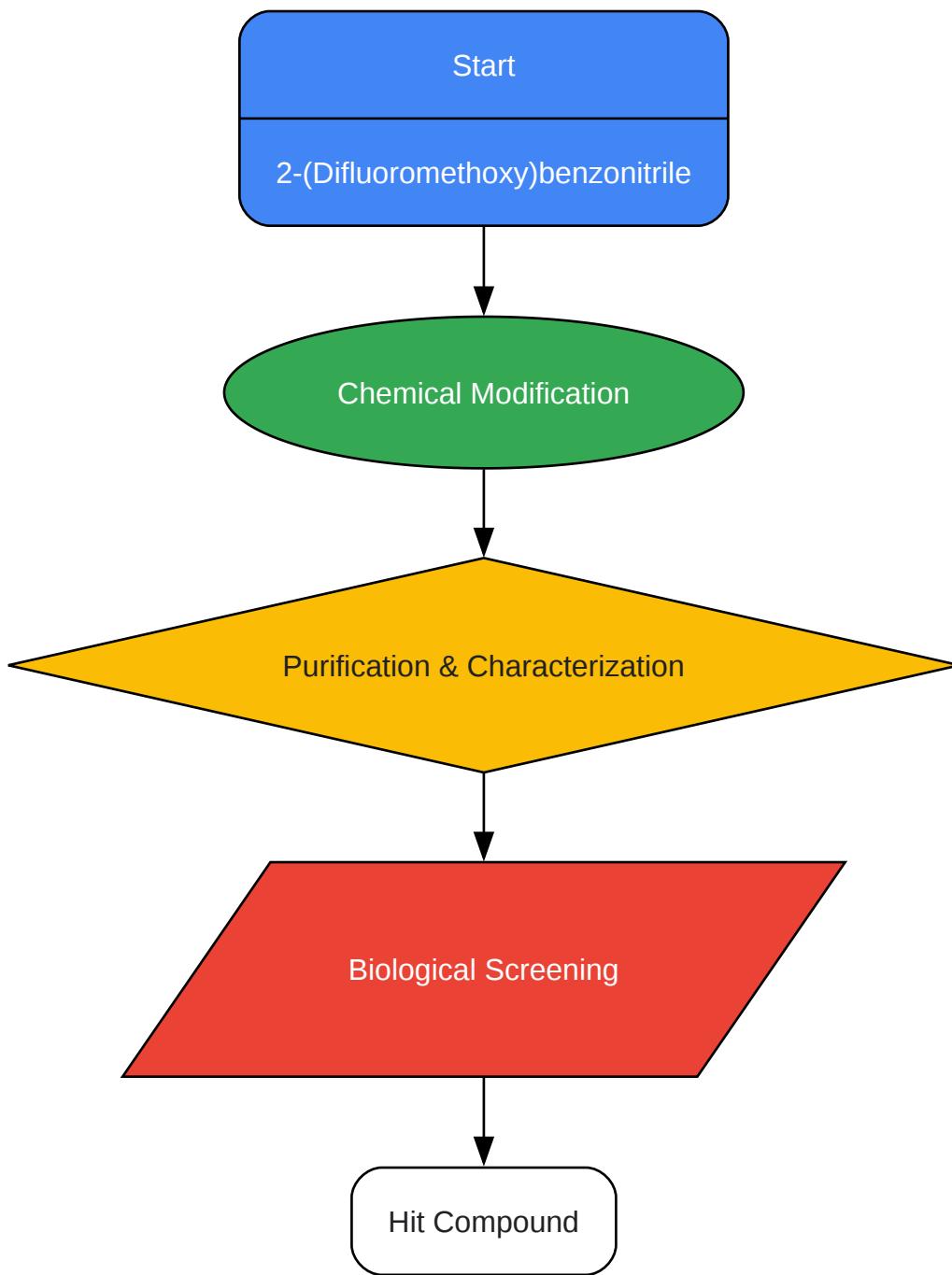
The benzonitrile moiety is a versatile functional group in medicinal chemistry, often used as a bioisostere for other functional groups and as a key component in compounds targeting various biological pathways. The introduction of a difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.

While specific examples detailing the use of **2-(Difluoromethoxy)benzonitrile** in drug development are not widespread in the literature, its structural motifs suggest potential applications in the development of:

- Kinase Inhibitors: The benzonitrile group is a common feature in many kinase inhibitors.
- Enzyme Inhibitors: The difluoromethoxy group can modulate the electronic properties of the molecule, influencing its interaction with enzyme active sites.
- GPCR Ligands: The overall structure can serve as a scaffold for the development of ligands for G-protein coupled receptors.

## Experimental Workflow for a Typical Application

The following diagram illustrates a general workflow for utilizing **2-(Difluoromethoxy)benzonitrile** in a drug discovery context.



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Caption: General workflow for utilizing **2-(Difluoromethoxy)benzonitrile**.

This workflow would involve chemical modifications of the benzonitrile, such as:

- Reduction of the nitrile group: The nitrile can be reduced to a primary amine, which can then be used in further coupling reactions.

- Reaction with Grignard reagents: The nitrile can react with Grignard reagents to form ketones.
- Cyclization reactions: The nitrile can participate in various cyclization reactions to form heterocyclic systems.

Following synthesis and purification, the resulting compounds would undergo biological screening to assess their activity against the target of interest.

This guide serves as a starting point for researchers interested in the procurement and application of **2-(Difluoromethoxy)benzonitrile**. For specific pricing, availability, and technical data sheets, it is recommended to contact the suppliers directly. For synthetic and application-based methodologies, further literature research on related compounds and careful experimental design are essential.

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## References

- 1. [shaalaa.com](https://www.shaalaa.com) [shaalaa.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2-(Difluoromethoxy)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304700#commercial-availability-of-2-difluoromethoxy-benzonitrile>

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